

An In-depth Technical Guide to Meturin: Clarifying Ambiguities in Chemical Identity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Meturin**

Cat. No.: **B1199309**

[Get Quote](#)

Introduction

The term "**Meturin**" presents a degree of ambiguity within chemical literature, potentially referring to at least two distinct chemical entities. This technical guide aims to provide a comprehensive overview of the available information for each compound, addressing their respective IUPAC names, CAS numbers, and any associated experimental data. This document is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Compound 1: Meturin (1-Hydroxy-3-methyl-1-phenylurea)

This compound is identified in chemical databases as "meturin".

Chemical Identification

IUPAC Name	1-Hydroxy-3-methyl-1-phenylurea
CAS Number	6263-38-3
Synonym CAS	26817-00-5 (for 1-hydroxy-1-methyl-3-phenylurea)
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂
Molecular Weight	166.18 g/mol

Experimental Data

Publicly available experimental data for 1-Hydroxy-3-methyl-1-phenylurea is limited. While the broader class of phenylurea derivatives has been investigated for various biological activities, including as anticancer and antihyperglycemic agents, specific in-depth studies on this particular compound are not readily found in the scientific literature.

Signaling Pathways and Experimental Protocols

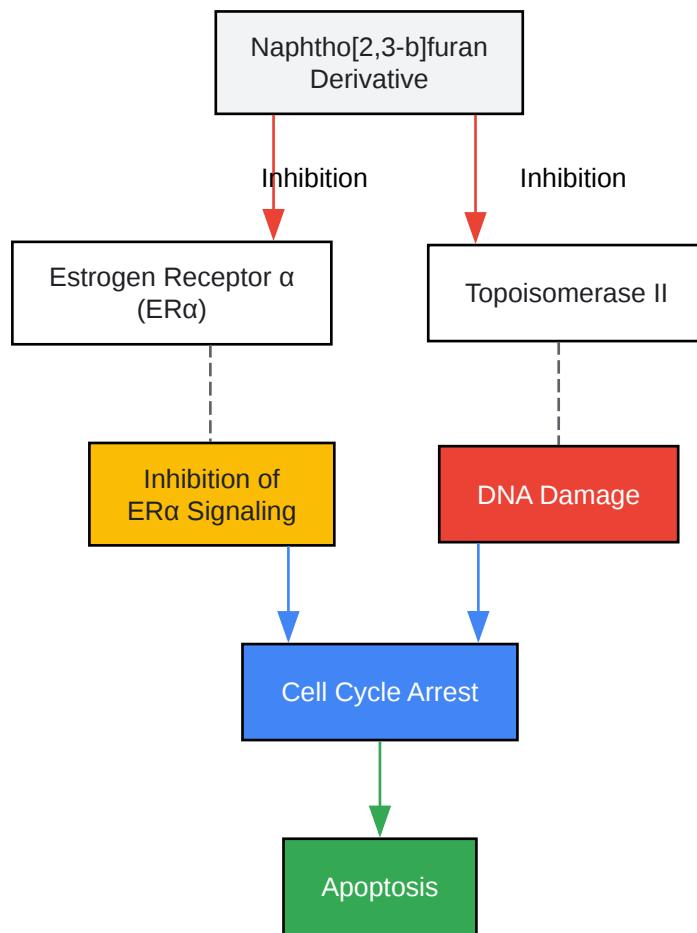
Due to the lack of specific research on the biological activity of 1-Hydroxy-3-methyl-1-phenylurea, there are no established signaling pathways or detailed experimental protocols to report at this time.

Compound 2: Maturin (3-(hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-b]furan-4-carbaldehyde)

This compound is identified as "Maturin" in chemical databases.

Chemical Identification

IUPAC Name	3-(hydroxymethyl)-9-methoxy-5-methylnaphtho[2,3-b]furan-4-carbaldehyde
CAS Number	62706-43-8
Molecular Formula	C ₁₆ H ₁₄ O ₄
Molecular Weight	270.28 g/mol

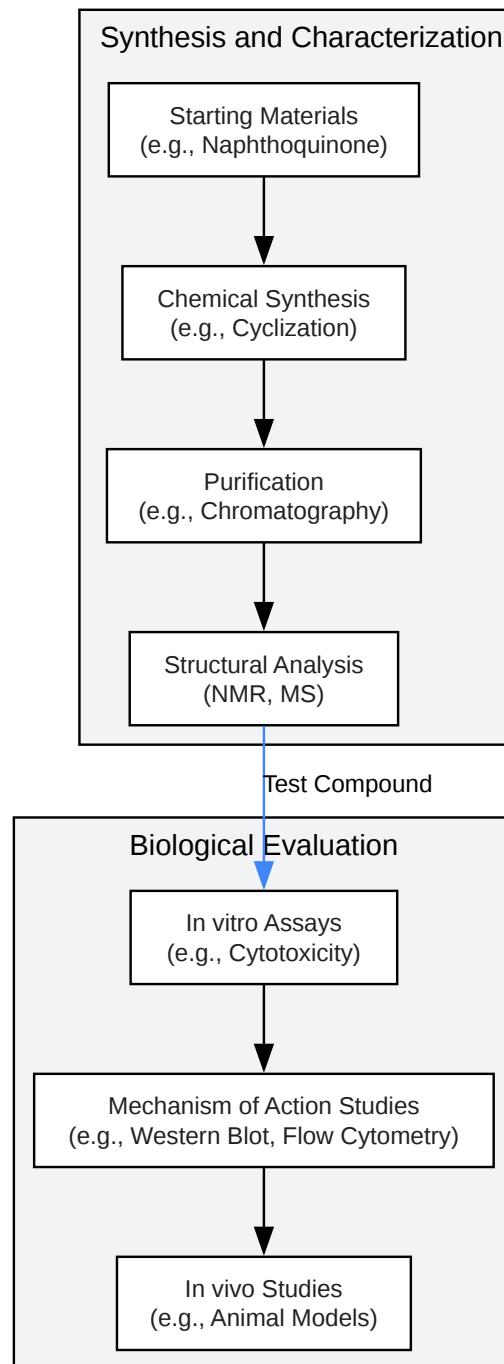

Experimental Data and Biological Context

While specific experimental data for Maturin is scarce, the naphtho[2,3-b]furan scaffold is a subject of significant interest in medicinal chemistry. Derivatives of this core structure have been synthesized and investigated for a range of biological activities, most notably as potential anticancer agents and inhibitors of Estrogen Receptor Alpha (ER α). Research on related compounds suggests that molecules in this class can induce apoptosis, inhibit cell proliferation, and cause DNA damage in cancer cell lines.

Hypothetical Signaling Pathway for Naphtho[2,3-b]furan Derivatives

Based on the activities of related compounds, a hypothetical signaling pathway for a generic naphtho[2,3-b]furan derivative as an anticancer agent is proposed below. This diagram illustrates a potential mechanism of action and is not based on direct experimental evidence for Maturin itself.

Hypothetical Signaling Pathway for a Naphtho[2,3-b]furan Derivative


[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway of a naphtho[2,3-b]furan derivative.

Generalized Experimental Workflow for Screening Naphtho[2,3-b]furan Derivatives

The following diagram outlines a general experimental workflow for the synthesis and biological evaluation of novel naphtho[2,3-b]furan derivatives, based on methodologies reported for this class of compounds.

General Experimental Workflow for Naphtho[2,3-b]furan Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis and evaluation of naphtho[2,3-b]furans.

Experimental Protocols

Detailed, validated experimental protocols specifically for Maturin are not available in the public domain. However, based on studies of similar naphtho[2,3-b]furan derivatives, a general synthetic approach can be outlined.

General Synthetic Protocol for Naphtho[2,3-b]furan Scaffolds:

- Starting Materials: A common starting material is a substituted 2-hydroxy-1,4-naphthoquinone.
- Reaction: The synthesis often involves a cyclization reaction. For instance, a one-pot reaction of a 2-hydroxy-1,4-naphthoquinone, an aldehyde, and an active methylene compound in the presence of a catalyst (e.g., an amine or an acid).
- Purification: The crude product is typically purified using column chromatography on silica gel.
- Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Note: This is a generalized protocol and the specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of Maturin.

Conclusion

The identity of "**Meturin**" is ambiguous, with two distinct compounds bearing this or a similar name. For 1-Hydroxy-3-methyl-1-phenylurea, there is a significant lack of detailed experimental data. For Maturin, while specific data is also limited, its chemical class, the naphtho[2,3-b]furans, is an active area of research, particularly in the context of anticancer drug discovery. Researchers interested in "**Meturin**" should first clarify the specific chemical entity of interest to ensure the relevance of their investigations. The information provided in this guide serves as a starting point for understanding the current state of knowledge for these compounds.

- To cite this document: BenchChem. [An In-depth Technical Guide to Meturin: Clarifying Ambiguities in Chemical Identity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199309#meturin-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com